molecular formula C14H18N6OS B15122289 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine

Cat. No.: B15122289
M. Wt: 318.40 g/mol
InChI Key: AGJXQHMXJUJIBL-UHFFFAOYSA-N
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Description

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate under reflux conditions.

    Formation of the Piperazine Ring: The piperazine ring is introduced by reacting the thiadiazole derivative with piperazine in the presence of a suitable solvent such as ethanol.

    Formation of the Pyrimidine Ring: The final step involves the reaction of the piperazine-thiadiazole intermediate with 4-methoxypyrimidine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biology: It is used in biological assays to study its effects on various cellular processes and pathways.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Piperazine Derivatives: Compounds containing the piperazine ring are known for their pharmacological properties.

    Pyrimidine Derivatives: Pyrimidine-containing compounds are widely studied for their therapeutic potential.

Uniqueness

2-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-4-methoxypyrimidine is unique due to the combination of the thiadiazole, piperazine, and pyrimidine rings in a single molecule. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C14H18N6OS

Molecular Weight

318.40 g/mol

IUPAC Name

3-cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C14H18N6OS/c1-21-11-4-5-15-13(16-11)19-6-8-20(9-7-19)14-17-12(18-22-14)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3

InChI Key

AGJXQHMXJUJIBL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NS3)C4CC4

Origin of Product

United States

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